molecular formula C16H22N2O2 B6129973 N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide

N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide

Cat. No. B6129973
M. Wt: 274.36 g/mol
InChI Key: ZMSQHDRNOJVKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. Adenosine is a signaling molecule that regulates various physiological processes, including cardiovascular function, inflammation, and neurotransmission. The adenosine A1 receptor is widely distributed in the brain, heart, and other organs, making it an attractive target for drug development.

Scientific Research Applications

N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to inhibit the effects of adenosine on the cardiovascular system, including reducing heart rate and blood pressure. N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide has also been used to study the role of adenosine A1 receptors in the brain, where it has been shown to modulate neurotransmission and affect behavior. In addition, N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide has been used to study the effects of adenosine A1 receptor antagonists on inflammation, pain, and sleep.

Mechanism of Action

N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide binds selectively to adenosine A1 receptors and blocks the effects of adenosine. Adenosine A1 receptors are G protein-coupled receptors that are coupled to inhibitory G proteins. Activation of adenosine A1 receptors leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP levels. This results in the inhibition of neurotransmitter release, including the release of acetylcholine, dopamine, and norepinephrine. By blocking the effects of adenosine, N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide can modulate these physiological processes.
Biochemical and Physiological Effects
N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure by inhibiting the effects of adenosine on the cardiovascular system. In the brain, N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide can modulate neurotransmission and affect behavior. It has been shown to enhance memory and learning in animal models. N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide can also modulate inflammation and pain by blocking the effects of adenosine on immune cells.

Advantages and Limitations for Lab Experiments

N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of adenosine A1 receptors, which makes it suitable for studying the specific effects of these receptors. N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide is also stable and can be stored for long periods of time without degradation. However, there are some limitations to using N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide in lab experiments. It can be expensive to synthesize and may not be readily available in some labs. In addition, N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide may not be suitable for studying the effects of adenosine A1 receptors in certain tissues or organs.

Future Directions

There are several future directions for research on N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease. N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide has been shown to enhance memory and learning in animal models, and it may have potential as a treatment for cognitive impairment in these diseases. Another area of interest is the role of adenosine A1 receptors in pain and inflammation. N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide has been shown to modulate these processes, and it may have potential as a treatment for chronic pain and inflammatory diseases. Finally, there is interest in developing more selective adenosine A1 receptor antagonists with improved pharmacokinetic properties. These compounds could have potential as therapeutic agents for a variety of diseases.

Synthesis Methods

N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide can be synthesized by reacting N-(2,3-dimethylphenyl)cyclopropanecarboxamide with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide as a white solid with a purity of over 99%. The synthesis method has been optimized to produce N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide in large quantities with high purity, making it suitable for use in scientific research.

properties

IUPAC Name

N-[3-(2,2-dimethylpropanoylamino)-2-methylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-10-12(17-14(19)11-8-9-11)6-5-7-13(10)18-15(20)16(2,3)4/h5-7,11H,8-9H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSQHDRNOJVKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)(C)C)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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